Phenylhydrazine hydrochloride

Description

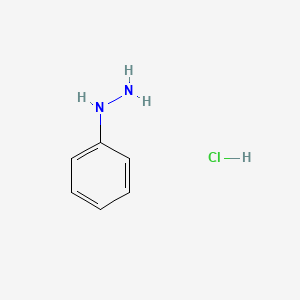

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Optimization

Classical Synthesis Routes

The conventional approach to synthesizing phenylhydrazine (B124118) hydrochloride involves a two-step process: the diazotization of aniline (B41778) followed by a reduction reaction and subsequent salt formation.

The initial and most critical stage in the synthesis is the diazotization of aniline. doubtnut.com This reaction is typically carried out by treating aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C. guidechem.comchemicalnote.com The low temperature is crucial to prevent the decomposition of the unstable diazonium salt formed, benzenediazonium (B1195382) chloride. guidechem.com

The general chemical equations for the diazotization of aniline are as follows:

Ar-NH₂ + HCl → Ar-NH₂·HCl guidechem.com

NaNO₂ + HCl → HNO₂ + NaCl guidechem.com

Ar-NH₂ + 2HCl + NaNO₂ → Ar-N₂Cl + NaCl + 2H₂O guidechem.com

Once the benzenediazonium chloride is formed, it undergoes reduction to yield phenylhydrazine. Various reducing agents can be employed for this purpose. Commonly used agents in laboratory and industrial settings include:

Sodium sulfite (B76179) (Na₂SO₃) and Sodium bisulfite (NaHSO₃): This is a widely used method where the diazonium salt solution is added to a solution of sodium sulfite. patnawomenscollege.inorgsyn.org The resulting intermediate is then hydrolyzed with acid to produce phenylhydrazine. omanchem.com A mixture of sodium sulfite and sodium bisulfite is often utilized in industrial production. google.com

Stannous chloride (SnCl₂): In the presence of hydrochloric acid, stannous chloride is an effective reducing agent for converting benzenediazonium chloride to phenylhydrazine hydrochloride. chemicalbook.combrainly.indoubtnut.comsarthaks.com This method is frequently used for laboratory-scale preparations. google.comprepchem.com

Zinc dust (Zn): Zinc dust in the presence of an acid like acetic acid or hydrochloric acid can also be used for the reduction. prepchem.comdoubtnut.com

The reaction with sodium sulfite involves the formation of an intermediate diazosulfonate, which is then reduced and hydrolyzed. guidechem.com The process using stannous chloride directly reduces the diazonium group to the hydrazine (B178648) group. doubtnut.com

Following the reduction of the diazonium salt, the resulting phenylhydrazine is typically in the form of a free base or a salt. To obtain this compound, the reaction mixture is acidified with hydrochloric acid. patnawomenscollege.in The addition of concentrated HCl causes the precipitation of this compound as crystals. mdpi.com

The crystallization process is a critical step for purification. The crude this compound, which may be yellowish or pinkish, can be further purified by recrystallization from water. orgsyn.org This involves dissolving the crude product in hot water, often with the addition of activated charcoal to remove colored impurities, followed by filtration and cooling to induce the formation of purer, often white, crystals. orgsyn.org The solubility of this compound decreases significantly in the presence of excess hydrochloric acid, which aids in maximizing the yield of the crystallized product. mdpi.com

Advanced and Continuous Flow Synthesis Techniques

In an effort to improve safety, efficiency, and environmental footprint, advanced synthesis techniques are being explored. One such approach involves catalytic hydrogenation. A patented method describes the diazotization of aniline followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This method operates at temperatures between 15-35°C and pressures of 0.2-1.5 MPa. google.com

Continuous flow synthesis offers several advantages over traditional batch processing, including better temperature control, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. While specific details on continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of converting batch reactions like diazotization and reduction to a continuous flow setup are a general trend in modern chemical manufacturing to improve process control and safety.

Another innovative approach detailed in a patent involves reacting aniline with butanone azine in the presence of a hydrazonium salt catalyst. google.com This method is presented as a more environmentally friendly alternative to the classical diazo-reaction route, with claims of high yield, recyclable catalysts, and reduced waste. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste.

Key parameters that are often optimized include:

Temperature: As previously mentioned, maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. guidechem.com

Reagent Stoichiometry: The molar ratio of aniline to sodium nitrite and hydrochloric acid is carefully controlled. An excess of hydrochloric acid can help to suppress the decomposition of the diazonium salt. guidechem.com

Reaction Time: The duration of the diazotization and reduction steps is optimized to ensure complete reaction without promoting the formation of byproducts. For instance, shortening the diazotization time can reduce the likelihood of side reactions. guidechem.com

pH: The acidity of the reaction medium is important. The reduction with sodium sulfite, for example, requires careful pH control to avoid the formation of undesirable red-colored products. orgsyn.org

Purification Methods: The choice of purification method significantly impacts the final purity. Recrystallization from water with the aid of activated charcoal is a common and effective method for obtaining high-purity this compound. orgsyn.org The addition of excess hydrochloric acid during crystallization enhances the precipitation and yield. orgsyn.org

Research has shown that by carefully controlling these factors, product purity can be significantly improved. For example, one study achieved a product purity of 85.90% and a yield of 89.35% by optimizing various reaction conditions. guidechem.com Another method, involving a different synthetic route starting from N-phenylurea, reported a yield of 89.3%. google.com

Below is an interactive data table summarizing the impact of different reducing agents on the synthesis of phenylhydrazine.

| Reducing Agent | Typical Reaction Conditions | Reported Yield | Notes |

| Sodium Sulfite/Bisulfite | Aqueous solution, followed by acid hydrolysis | 75% - 84% orgsyn.orgprepchem.com | Widely used in industrial processes. google.com |

| Stannous Chloride | In the presence of hydrochloric acid | 98% chemicalbook.com | Common in laboratory preparations. google.comprepchem.com |

| Zinc Dust | With acetic acid or hydrochloric acid | 75% prepchem.com | An alternative laboratory method. |

| Catalytic Hydrogenation (Pd/C) | 15-35°C, 0.2-1.5 MPa google.com | Not explicitly stated | A more modern, potentially "greener" approach. |

Applications in Organic Synthesis and Reaction Mechanisms

Formation of Hydrazones and Their Derivatives

Phenylhydrazine (B124118) hydrochloride is widely used to form phenylhydrazones through reaction with aldehydes and ketones. wikipedia.orgresearchgate.net These hydrazone derivatives are stable, crystalline solids that serve as crucial intermediates in various synthetic pathways. The reaction is a cornerstone of carbonyl group characterization and functionalization. wikipedia.orgresearchgate.net

The formation of a phenylhydrazone begins with the nucleophilic addition of phenylhydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net Phenylhydrazine hydrochloride is typically neutralized in situ or used in a buffered solution to free the nucleophilic phenylhydrazine base. The nitrogen atom of the -NH2 group acts as the nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, a process often referred to as a condensation or dehydration reaction, to yield the final phenylhydrazone product. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the oxygen, and a molecule of water is eliminated, forming a C=N double bond.

This reaction is fundamental in both synthesis and analytical chemistry for the detection and derivatization of carbonyl compounds. wikipedia.org

| Carbonyl Compound | Reactant | Product | Reference |

|---|---|---|---|

| Acetaldehyde | Phenylhydrazine | Acetaldehyde phenylhydrazone | researchgate.net |

| Acetone | Phenylhydrazine | Acetone phenylhydrazone | researchgate.net |

| Simple Sugars (e.g., Glucose) | Phenylhydrazine | Osazones (bis-phenylhydrazones) | wikipedia.orgresearchgate.net |

Azines are compounds containing the R2C=N-N=CR2 functional group, typically formed from the reaction of two equivalents of a carbonyl compound with hydrazine (B178648) (H2N-NH2). The direct synthesis of azines from this compound is not a standard transformation, as the reaction with a carbonyl compound preferentially stops at the stable phenylhydrazone stage.

However, phenylhydrazones can serve as precursors for the synthesis of unsymmetrical azines (where the two R groups are different). The preparation of unsymmetrical azines is challenging, but methods have been developed that involve the conversion of a pre-formed hydrazone. For instance, a triisopropylsilyl hydrazone can be desilylated and then reacted with a second, different carbonyl compound to produce the desired unsymmetrical azine. sciencesnail.com This highlights an indirect role for phenylhydrazine derivatives in accessing this class of compounds.

Fischer Indole (B1671886) Synthesis and Related Heterocyclic Chemistry

Perhaps the most renowned application of phenylhydrazine and its salts is the Fischer indole synthesis, a powerful method for preparing indoles, which are prevalent heterocyclic motifs in pharmaceuticals and natural products. wikipedia.orgwikipedia.org Discovered by Emil Fischer in 1883, this reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.org

The reaction proceeds via the following key steps:

Formation of Phenylhydrazone: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement (specifically, a Claisen-like rearrangement), which forms a new carbon-carbon bond.

Aromatization: The resulting intermediate loses a molecule of ammonia (B1221849) (or an amine) and undergoes rearomatization to form the stable indole ring system. who.int

The choice of acid catalyst, which can range from HCl and H2SO4 to polyphosphoric acid, is crucial for the reaction's success. wikipedia.org This synthesis is exceptionally versatile, allowing for the preparation of a wide array of substituted indoles by varying the starting phenylhydrazine and carbonyl compound. wikipedia.orgwikipedia.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Reaction of phenylhydrazine with a carbonyl compound | Phenylhydrazone |

| 2 | Isomerization of the phenylhydrazone | Enamine ('ene-hydrazine') |

| 3 | Acid-catalyzed cyclic rearrangement | Diimine |

| 4 | Elimination of ammonia and proton loss | Aromatic Indole |

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

This compound serves as a critical intermediate in the pharmaceutical industry for the synthesis of various bioactive compounds. Its ability to participate in the formation of heterocyclic rings, most notably indoles and pyrazoles, makes it an indispensable building block for drug development.

A historically significant application of phenylhydrazine is in the synthesis of pyrazolone-based drugs. Shortly after its discovery, phenylhydrazine was used by Ludwig Knorr to synthesize Antipyrine (phenazone), one of the first synthetic antipyretic (fever-reducing) and analgesic (pain-relieving) drugs. researchgate.net The synthesis involves the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) followed by methylation. Antipyrine and its derivatives became widely used medications for treating fever and pain. researchgate.net This discovery paved the way for a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

The versatility of phenylhydrazine derivatives extends to the synthesis of drugs for cardiovascular and inflammatory conditions.

Anti-inflammatory Agents: A prominent example is the synthesis of Indomethacin, a potent NSAID used to treat inflammation and pain. A traditional synthesis of Indomethacin begins with 4-methoxyphenylhydrazine (a derivative of phenylhydrazine). This starting material is reacted with methyl levulinate to form a hydrazone, which then undergoes the Fischer indole synthesis to construct the core indole structure of the drug. nih.gov

Antihypertensive Agents: Phenylhydrazine derivatives are also used to create compounds with antihypertensive (blood pressure-lowering) properties. For instance, novel 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and shown to possess peripheral vasodilator activity, similar to the established antihypertensive drug hydralazine. These syntheses demonstrate the role of the hydrazine moiety in building heterocyclic systems capable of modulating blood pressure.

Preparation of Anti-cancer and Anti-diabetic Agents

This compound serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications, including in the development of anti-cancer and anti-diabetic agents.

In the realm of oncology, new derivatives of phenylhydrazine have been synthesized and evaluated for their anti-proliferative activities. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net One approach involves the reaction of phenylhydrazine with a series of aromatic aldehydes in glacial acetic acid to form benzylidene derivatives. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net These synthesized compounds, characterized by a benzene (B151609) ring attached to a hydrazine moiety which then connects to an aromatic aldehyde, have been tested against various cancer cell lines. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net Specifically, cytotoxic assays have been conducted using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines to determine the anti-proliferative effects of these novel compounds. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net

While direct synthesis of established anti-diabetic drugs using this compound is less commonly documented in the provided results, the core structure of phenylhydrazine is utilized in creating compounds with antihyperglycemic properties. For instance, a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidine derivatives have been synthesized and assessed for their ability to lower blood glucose levels. nih.gov The synthesis involves coupling a chloro derivative of an oxazolidinone with a substituted phenylhydrazine. nih.gov The resulting compounds have shown significant reductions in blood glucose levels in both streptozotocin (B1681764) (STZ)-induced diabetic rat models and sucrose-loaded models. nih.gov

The following table summarizes representative compounds and their biological activities:

| Compound Classification | Target Application | Key Reaction | Biological Activity |

| Benzylidene derivatives of Phenylhydrazine | Anti-cancer | Condensation with aromatic aldehydes | Demonstrated anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net |

| 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines | Anti-diabetic | Coupling with a chloro-oxazolidinone derivative | Significant reduction in blood glucose levels in STZ-induced and sucrose-loaded rat models. nih.gov |

Role in Amino Acid and Natural Product Modification

This compound plays a role in the chemical modification and characterization of amino acids and natural products. One of the classical applications is in the characterization of sugars through the formation of osazones. wikipedia.org This reaction involves the phenylhydrazine reacting with the aldehyde or ketone group of a sugar, as well as the adjacent alcohol group, to form a crystalline derivative with a sharp melting point, which aids in the identification of the sugar. wikipedia.org

In the context of amino acid chemistry, phenylhydrazine can be used in the synthesis of α-N-protected amino acid hydrazides. unityfvg.itthieme-connect.de The process can involve the reaction of a protected amino acid with phenylhydrazine. unityfvg.it For instance, when a mixed anhydride (B1165640) of an α-N-protected amino acid is reacted with phenylhydrazine, it selectively yields 1-acyl-2-phenylhydrazine. unityfvg.it This method provides a pathway to synthesize amino acid hydrazides, which are valuable intermediates in peptide chemistry and drug discovery. unityfvg.itthieme-connect.de

Furthermore, hydrazine and its derivatives, including phenylhydrazine, have been used for the chemical modification of peptides. nih.gov These modifications can lead to the cleavage of specific peptide bonds, which is a useful tool in protein sequencing and analysis. nih.gov For example, treatment of peptides with hydrazine can result in the cleavage of Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser peptide bonds. nih.gov

Synthesis of Azo Dyes and Other Aromatic Compounds

This compound is a key precursor in the synthesis of azo dyes and various other aromatic compounds. wikipedia.orgresearchgate.net Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.

The synthesis of azo dyes can be achieved through the oxidation of phenylhydrazine derivatives in an acidic medium, followed by coupling with a suitable aromatic compound. researchgate.net For example, the oxidation of phenylhydrazine-4-sulfonic acid can form a diazonium cation, which then undergoes electrophilic coupling with a compound like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce an azo dye. researchgate.net

Beyond azo dyes, phenylhydrazine is a fundamental reagent in the Fischer indole synthesis, a versatile method for preparing indoles. wikipedia.org Indoles are important heterocyclic aromatic compounds that are intermediates in the synthesis of a wide array of dyes and pharmaceuticals. wikipedia.org

Arylation of Organic Molecules

This compound is utilized as an arylating agent in various organic reactions, providing a method for the introduction of a phenyl group onto other organic molecules. acs.orgnih.govresearchgate.netiitj.ac.in This can be achieved through both metal-catalyzed and metal-free reaction conditions.

One approach involves the generation of aryl radicals from aryl hydrazines, which can then be used to arylate other molecules. acs.org For instance, reacting phenylhydrazine with catalytic iodine in the open air can generate aryl radicals that subsequently react with substituted 1,4-naphthoquinones to yield arylated products. acs.org

Phenylhydrazine can also act as an initiator for the direct arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.goviitj.ac.in In this process, phenylhydrazine, in the presence of a base like potassium tert-butoxide, initiates a radical chain reaction that leads to the arylation of an aromatic C-H bond. nih.gov This method offers a practical approach for the synthesis of a variety of substituted biaryls. nih.goviitj.ac.in

Furthermore, palladium-catalyzed cross-coupling reactions can utilize phenylhydrazine as an arylating reagent. researchgate.netbeilstein-journals.org For example, the denitrogenative cross-coupling of aryl halides with arylhydrazines, catalyzed by palladium complexes, can lead to the formation of biaryl compounds. researchgate.net

The following table provides a summary of different arylation methods using phenylhydrazine:

| Arylation Method | Key Reagents/Catalysts | Substrate | Product |

| Radical Arylation | Catalytic Iodine, Air | Substituted 1,4-Naphthoquinones | Arylated 1,4-Naphthoquinones acs.org |

| Base-Promoted Homolytic Aromatic Substitution (BHAS) | Potassium tert-butoxide | Unactivated Arenes | Substituted Biaryls nih.goviitj.ac.in |

| Palladium-Catalyzed Cross-Coupling | Palladium Complexes | Aryl Halides | Biaryls researchgate.net |

Analytical Research Methodologies for Phenylhydrazine Hydrochloride

Spectroscopic Techniques for Characterization and Detection

Spectroscopy is a cornerstone in the analysis of Phenylhydrazine (B124118) hydrochloride, providing insights into its electronic structure, molecular vibrations, and concentration in samples.

UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry serves as a versatile tool for the detection and quantification of Phenylhydrazine hydrochloride. The intrinsic ultraviolet absorbance of the phenyl ring allows for direct measurement, although derivatization techniques are often employed to enhance sensitivity and selectivity, especially in complex matrices.

Direct spectrophotometric analysis can be performed, as phenylhydrazine exhibits a maximum absorption wavelength at approximately 232 nm google.com. However, methods involving a chromogenic reaction are common for trace analysis. For instance, a validated method for air sampling involves reaction with phosphomolybdic acid, with the resulting colored complex being measured at 730 nm in the visible spectrum cdc.gov. This particular method was validated over a range of 10.37 to 44.8 mg/m³ with an average recovery of 95% cdc.gov. Another approach is based on the inhibitory effect of phenylhydrazine on certain chemical reactions, which can be monitored spectrophotometrically at 525 nm researchgate.net. This kinetic method allows for the determination of phenylhydrazine in the range of 4.60×10⁻⁷ to 7.40×10⁻⁵ M researchgate.net.

To overcome interference from sample matrices in pharmaceutical analysis, pre-column derivatization is used in conjunction with HPLC-UV detection nih.gov. A notable derivatization agent is 4-nitrobenzaldehyde, which reacts with phenylhydrazine to form a hydrazone . This derivative shifts the maximum absorption wavelength significantly to 416 nm, a region in the visible spectrum where most drug substances have little to no absorption, thereby reducing matrix interference . This derivatization strategy has achieved limits of detection (LOD) and quantification (LOQ) as low as 0.008 µg/mL and 0.02 µg/mL, respectively .

UV-Vis Spectrophotometry Methods for Phenylhydrazine

| Methodology | Reagent/Principle | Wavelength (λmax) | Matrix | Detection/Quantification Limit | Source |

|---|---|---|---|---|---|

| Direct Detection | Inherent UV Absorbance | ~232 nm | Pharmaceuticals | Not specified | google.com |

| Visible Spectrophotometry | Phosphomolybdic Acid | 730 nm | Air | Working Range: 5-45 mg/m³ | cdc.gov |

| Kinetic Method | Inhibition Effect | 525 nm | Water | LOD: 1.85×10⁻⁷ M | researchgate.net |

| Pre-column Derivatization (for HPLC-UV) | 4-Nitrobenzaldehyde | 416 nm | Drug Substances | LOD: 0.008 µg/mL; LOQ: 0.02 µg/mL |

REMPI Spectroscopy for Electronic Transitions

Resonance-Enhanced Multiphoton Ionization (REMPI) is a powerful and highly selective technique used to study the electronic states of molecules like phenylhydrazine wikipedia.orgosti.govaps.org. This method involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon provides the energy needed for ionization wikipedia.org. The resulting ions are then detected, often by a time-of-flight mass spectrometer, allowing for mass-selective spectroscopy ias.ac.innih.gov.

Detailed research on phenylhydrazine using REMPI spectroscopy has provided significant insights into its molecular structure and electronic transitions. Theoretical calculations combined with resonant two-photon ionization (R2PI) spectroscopy have shown a conversion of the orbital hybridization of the terminal nitrogen atom (Nβ) from sp³-like in the ground state (S₀) to sp²-like in the first excited state (S₁) nih.gov. This change suggests that the lone pair electrons of the Nβ atom become involved in an extended p-p-π conjugation across the molecule in the excited state nih.gov.

The S₁←S₀ electronic transition's band origin for phenylhydrazine has been experimentally determined to be 33,610 cm⁻¹ nih.gov. Furthermore, by using two-color R2PI spectroscopy, the adiabatic ionization energy (IE) of phenylhydrazine was measured to be 62,829 ± 15 cm⁻¹ nih.gov. Studies on van der Waals complexes of phenylhydrazine with argon atoms showed red-shifts in the S₁←S₀ transition, indicating weak intermolecular interactions nih.gov.

Key Spectroscopic Data for Phenylhydrazine from REMPI Studies

| Spectroscopic Parameter | Value | Technique | Source |

|---|---|---|---|

| S₁←S₀ Band Origin | 33,610 cm⁻¹ | 1C-R2PI | nih.gov |

| Adiabatic Ionization Energy (IE) | 62,829 ± 15 cm⁻¹ | 2C-R2PI | nih.gov |

| S₁←S₀ Red-shift (Phenylhydrazine-Ar) | 39 cm⁻¹ | 1C-R2PI | nih.gov |

| S₁←S₀ Red-shift (Phenylhydrazine-Ar₂) | 80 cm⁻¹ | 1C-R2PI | nih.gov |

FTIR Spectroscopy Applications in Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural analysis of chemical compounds, including this compound richmondscientific.comijsdr.org. It works by measuring the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups ijsdr.orgdrawellanalytical.com.

The FTIR spectrum of phenylhydrazine is characterized by distinct absorption bands corresponding to its functional groups. A significant feature is a broad absorption peak observed around 3332 cm⁻¹, which is assignable to the N-H stretching vibrations of the primary amine group (NH₂) in the hydrazine (B178648) moiety researchgate.net. The spectrum also contains bands corresponding to aromatic C-H stretching and C=C ring stretching vibrations from the phenyl group. When phenylhydrazine reacts to form derivatives like phenylhydrazones, the FTIR spectrum changes accordingly. For example, the formation of an azomethine (C=N) bond introduces a new absorption peak typically in the 1690-1590 cm⁻¹ region, while the N-H band is retained, confirming the structural modification researchgate.net. This makes FTIR an invaluable tool for verifying the identity and purity of this compound and for monitoring chemical reactions involving this compound richmondscientific.com.

Characteristic FTIR Absorption Bands for Phenylhydrazine

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | ~3332 (broad) | researchgate.net |

| C-H (Aromatic) | Stretching | ~3088 | researchgate.net |

| C=C (Aromatic) | Ring Stretching | Not specified |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, particularly at trace levels.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of this compound, especially for impurity profiling and quantification in pharmaceuticals and environmental samples semanticscholar.orggoogle.com. Reversed-phase (RP) HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase sielc.com.

A variety of HPLC methods have been developed, tailored to specific analytical needs. For instance, this compound can be analyzed using a C18 column with a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier sielc.comrasayanjournal.co.in. For detecting trace-level genotoxic impurities in bulk drugs, methods with high sensitivity have been developed, capable of reaching detection limits as low as 0.75 ppm google.com. Such methods may use a phenyl-bonded silica gel stationary phase with gradient elution to achieve the necessary separation and sensitivity google.com.

Method specificity and sensitivity can be further enhanced through pre-column derivatization, as discussed in the UV-Vis section . This approach is particularly useful for impurity analysis in drug substances like edaravone, where specific HPLC conditions—including mobile phase pH, detection wavelength (226-238 nm), and column temperature—are optimized to ensure complete separation from the active pharmaceutical ingredient and other impurities google.com.

Selected HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reported Sensitivity | Source |

|---|---|---|---|---|---|

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | General Analysis | Not specified | sielc.com |

| Waters X-Bridge C18 | Acetonitrile, Water (gradient) | UV | Impurity Profiling | LOD: ~0.02% for related impurities | rasayanjournal.co.in |

| Phenyl bonded silica gel | Organic phase and buffer (gradient) | UV (260 nm) | Residue in Bulk Drugs | LOD: 0.75 ppm | google.com |

| Octadecylsilane bonded silica | Acetate buffer, Methanol/Acetonitrile | UV (226-238 nm) | Impurity in Edaravone | LOQ: 0.16 ng | google.com |

Gas Chromatography (GC) for Trace Analysis

Gas Chromatography (GC) is another powerful technique for the trace analysis of phenylhydrazine, often employed for environmental and industrial hygiene monitoring nih.govcdc.gov. Due to the low volatility and polar nature of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis cdc.govresearchgate.net.

Various derivatization strategies have been explored. One common approach involves reacting phenylhydrazine with an aldehyde or ketone to form a stable phenylhydrazone derivative nih.gov. For example, the NIOSH method involves derivatization with 2-furaldehyde; however, this method was found to yield two derivative peaks, complicating analysis unless capillary columns are used nih.gov. Another method using acetone for derivatization produced a single peak but with limited stability nih.gov. These findings highlight the critical role of the derivatization step in developing a robust GC method.

For sample collection, especially from air, phenylhydrazine is often trapped in an acidic solution or on an acid-coated silica gel sorbent cdc.govresearchgate.net. Following separation on the GC column, detection can be achieved using various detectors, including a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity, or a Mass Spectrometer (MS) for definitive identification and high sensitivity cdc.gov.

Gas Chromatography (GC) Methods for Phenylhydrazine Trace Analysis

| Derivatization Agent | Detector | Application/Matrix | Key Findings/Notes | Source |

|---|---|---|---|---|

| 2-Furaldehyde | Not specified | Industrial Hygiene Air Monitoring | Yields two derivatization peaks; requires capillary columns for separation. | nih.gov |

| Acetone | Not specified | Industrial Hygiene Air Monitoring | Yields a single peak but has limited stability. | nih.gov |

| General Aldehydes/Ketones | FID, NPD, MS | Biological and Environmental Samples | Derivatization is generally required for volatility and stability. | cdc.gov |

Colorimetric Assays for Specific Compound Detection

Colorimetric assays represent a significant methodology for the detection and quantification of this compound. These methods are predicated on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of phenylhydrazine. Various reagents have been utilized to achieve this, each with specific reaction mechanisms and analytical parameters.

One established method involves the reaction of phenylhydrazine with 4-dimethylaminocinnamaldehyde. tandfonline.com This reaction leads to the formation of a Schiff base, a colored condensed product, which can be measured spectrophotometrically at wavelengths between 370–555 nm. tandfonline.com Another prominent technique, outlined by the National Institute for Occupational Safety and Health (NIOSH), uses phosphomolybdic acid as a reagent. In this colorimetric method, the absorbance is measured at a wavelength of 730 nm. cdc.gov The NIOSH method has been validated for a working range of 1.1 to 11 ppm (5 to 45 mg/m³) for a 100-L air sample. cdc.gov

Further research has explored other reagents for the spectrophotometric determination of phenylhydrazine. These include cacotheline and copper (II) nitrate. cdc.gov A cloud point extraction method has also been developed, which enhances the sensitivity of the detection. This technique is based on the reaction of phenylhydrazine with p-nitrobenzaldehyde to form a colored phenylhydrazone. asianpubs.org The product is then concentrated in a surfactant-rich phase and measured spectrophotometrically at 427 nm, allowing for the detection of ultra-trace quantities. asianpubs.org The linearity for this method was established in the range of 4.0-600 ng/mL, with a detection limit of 1.80 ng/mL. asianpubs.org Fluorescent probes with an aldehyde as the recognition group have also been developed for the selective detection of phenylhydrazine. researchgate.net

The table below summarizes the key aspects of various colorimetric assays for this compound detection.

| Reagent | Principle | Wavelength (λmax) | Detection Range | Limit of Detection (LOD) |

| 4-dimethylaminocinnamaldehyde | Schiff Base Formation | 370–555 nm | Not Specified | Not Specified |

| Phosphomolybdic Acid | Colorimetry | 730 nm | 0.5 to 4.4 mg per sample cdc.gov | 0.2 mg per sample cdc.gov |

| Copper (II) Nitrate | Spectrophotometry | Not Specified | 0.1 to 3.0 mg cdc.gov | Not Specified |

| Cacotheline | Photometry | Not Specified | 0.1 to 2 mg cdc.gov | Not Specified |

| p-Nitrobenzaldehyde | Phenylhydrazone Formation | 427 nm | 4.0-600 ng/mL asianpubs.org | 1.80 ng/mL asianpubs.org |

Qualitative and Quantitative Analysis of Carbonyl Compounds

This compound is a classical reagent used in the qualitative and quantitative analysis of carbonyl compounds, namely aldehydes and ketones. sjpas.comvedantu.comuni.edu The fundamental reaction involves the nucleophilic addition of phenylhydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a corresponding phenylhydrazone. sjpas.comvedantu.com

Qualitative Analysis

For qualitative purposes, the formation of a precipitate upon reacting a sample with phenylhydrazine indicates the presence of an aldehyde or a ketone. uni.edu These phenylhydrazone derivatives are typically solid crystalline compounds with characteristic melting points, which can be used for identification. uni.edu The appearance of the product can also provide initial clues; aromatic carbonyls tend to form red precipitates, while aliphatic carbonyls often yield yellow precipitates. sjpas.com This reaction is a foundational method for identifying the carbonyl functional group in organic compounds. sjpas.com

Quantitative Analysis

While qualitative identification is common, the reaction can also be adapted for quantitative analysis. The determination of carbonyl compounds can be achieved by measuring the amount of phenylhydrazone formed. A related reagent, 2,4-dinitrophenylhydrazine (DNPH), is widely used for quantitative analysis due to the high stability and strong UV absorptivity of its derivatives, which are often analyzed using High-Performance Liquid Chromatography (HPLC). fishersci.comijcpa.in The underlying principle of derivatization is identical to that of phenylhydrazine.

The rate of phenylhydrazone formation is a critical factor in quantitative methods and depends on the structure of the carbonyl compound and the reaction conditions, such as pH. researchgate.net Research has been conducted to measure the reaction rates of phenylhydrazine with a variety of carbonyl compounds, which is essential for developing robust quantitative assays. researchgate.net

The following table presents data on the reaction rates of phenylhydrazine with different carbonyl compounds under specific buffer conditions.

| Carbonyl Compound | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 4-Methoxybenzaldehyde | Phosphate | 0.057 |

| Benzaldehyde | Phosphate | 0.20 |

| 3-Formylpyridine | Phosphate | 0.26 |

| 4-Methoxybenzaldehyde | 2-(Aminomethyl)imidazole | 1.34 |

| Benzaldehyde | 2-(Aminomethyl)imidazole | 1.82 |

| 3-Formylpyridine | 2-(Aminomethyl)imidazole | 1.37 |

Data sourced from a study on reaction rates in catalyzing buffers at pH 7.4. researchgate.net

Biochemical and Biological Research Applications

Induction of Oxidative Stress in Biological Systems

Phenylhydrazine (B124118) is a potent inducer of oxidative stress, particularly within erythrocytes. researchgate.net Its mechanism of action involves a series of redox reactions with hemoglobin, leading to the generation of harmful reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses. researchgate.netwho.int This induced oxidative environment allows researchers to study the cellular and molecular consequences of oxidative damage.

The administration of phenylhydrazine leads to the generation of several reactive oxygen species, including superoxide anion radicals and hydrogen peroxide. cibtech.orgresearchgate.net These ROS are products of the interaction between phenylhydrazine and oxyhemoglobin. researchgate.netnih.gov The resulting surge in intracellular ROS initiates a cascade of damaging reactions, most notably lipid peroxidation. researchgate.netcibtech.org This process involves the oxidative degradation of polyunsaturated fatty acids within the erythrocyte membrane, compromising its structural integrity and fluidity. cibtech.orgnih.gov Studies have demonstrated that phenylhydrazine treatment significantly increases markers of lipid peroxidation, such as malondialdehyde (MDA), and the production of volatile hydrocarbons like ethane and pentane, which serve as in vivo and in vitro indicators of this damage. researchgate.netnih.gov

| Parameter | Observation in Phenylhydrazine-Treated Models | Reference |

|---|---|---|

| Lipid Peroxidation Markers (e.g., MDA, TBARS) | Significant increase in both whole blood and red blood cell lysate. | researchgate.net |

| Volatile Hydrocarbons (Ethane, Pentane) | Increased exhalation in rats treated with phenylhydrazine, indicating in vivo lipid peroxidation. | nih.gov |

| Membrane Fluidity | Dramatically diminished lipid fluidity of the erythrocyte membrane. | nih.gov |

The oxidative stress induced by phenylhydrazine extends to the critical protein components of the erythrocyte membrane skeleton. researchgate.net The cytoskeletal protein spectrin, which is essential for maintaining the biconcave shape and mechanical stability of the red blood cell, is particularly vulnerable. Research shows that phenylhydrazine treatment causes a marked decrease in the intensity of both the alpha- and beta-spectrin bands in electrophoretic studies, indicating significant degradation. nih.govnih.gov This degradation is characterized by the loss of the protein without the formation of high-molecular-weight aggregates, suggesting a direct oxidative breakdown involving main-chain cleavage rather than a process mediated by cellular proteases. nih.gov This damage to the cytoskeleton contributes directly to the loss of membrane integrity and deformability. nih.gov

Studies on Erythropoiesis and Hemolytic Anemia Models

Phenylhydrazine is widely used to create robust and reproducible animal models of acute hemolytic anemia. nih.govresearchgate.net This model is invaluable for studying the pathophysiology of hemolysis and the compensatory hematopoietic response known as stress erythropoiesis, which primarily occurs in the spleen in these models. nih.govplos.orgnih.gov

The induction of anemia by phenylhydrazine is a direct consequence of the severe oxidative damage inflicted upon red blood cells. nih.govneliti.com The process begins with the generation of ROS and the subsequent oxidation of both hemoglobin and membrane components. researchgate.netnih.gov Lipid peroxidation disrupts the erythrocyte membrane, while the degradation of skeletal proteins like spectrin weakens its structure. researchgate.netresearchgate.net These damaged erythrocytes, often bearing surface abnormalities and reduced flexibility, are recognized and rapidly cleared from circulation by macrophages in the reticuloendothelial system, particularly in the spleen and liver. researchgate.netcibtech.org This accelerated destruction of red blood cells leads to a rapid decrease in hemoglobin concentration and hematocrit, culminating in acute hemolytic anemia. researchgate.netresearchgate.net

A hallmark of phenylhydrazine-induced hemolysis is the oxidative modification of hemoglobin. researchgate.net Phenylhydrazine reacts with oxyhemoglobin, oxidizing the ferrous iron (Fe²⁺) in the heme group to its ferric state (Fe³⁺), thereby forming methemoglobin. researchgate.net Methemoglobin is incapable of binding and transporting oxygen. This oxidative process destabilizes the hemoglobin molecule, leading to its denaturation and precipitation within the erythrocyte. researchgate.netnih.gov These intracellular precipitates of denatured hemoglobin are known as Heinz bodies. researchgate.netnih.gov Heinz bodies can attach to the inner surface of the red blood cell membrane, contributing to membrane damage and reduced cellular deformability. nih.govnih.gov

Erythrocyte deformability is a critical property that allows red blood cells to pass through narrow capillaries smaller than their own diameter. Phenylhydrazine-induced damage significantly impairs this characteristic. The oxidative degradation of spectrin compromises the integrity of the membrane skeleton, a key determinant of the cell's viscoelastic properties. karazin.ua Furthermore, the attachment of rigid Heinz bodies to the membrane proteins, such as band 3, causes further immobilization and stiffening of the membrane. nih.gov Studies using techniques like flow EPR (electron paramagnetic resonance) have shown that the decrease in deformability begins even before Heinz bodies are visibly formed and is enhanced by their attachment to the membrane. nih.gov This loss of flexibility contributes to the premature destruction of erythrocytes as they struggle to navigate the microvasculature, particularly within the spleen.

| Feature | Description in Phenylhydrazine-Induced Anemia Model | Reference |

|---|---|---|

| Hematological Changes | Decreased hemoglobin, hematocrit, and red blood cell count; increased reticulocytosis. | researchgate.netconicet.gov.ar |

| Key Molecular Events | Oxidation of oxyhemoglobin to methemoglobin; precipitation of denatured hemoglobin. | researchgate.net |

| Cellular Structures | Formation of intracellular Heinz bodies. | nih.govresearchgate.net |

| Biomechanical Properties | Reduced erythrocyte membrane deformability and fluidity. | nih.govnih.gov |

Mitochondrial Extrusion in Reticulocytes

A critical application of phenylhydrazine hydrochloride is in the study of erythropoiesis, specifically the maturation of reticulocytes into erythrocytes. A key event in this process is the removal of mitochondria from the immature red blood cells. In animal models, the administration of this compound induces hemolytic anemia, which in turn stimulates a synchronized wave of reticulocyte production. This synchronized population provides an ideal system for observing the detailed steps of cellular maturation.

Research using this model has elucidated the mechanism of mitochondrial extrusion. The process begins with the attraction of vesicles to the mitochondria within the reticulocyte. nih.govnih.govplos.orgnih.gov These vesicles then encircle the mitochondrion, along with other components like ferritin, forming double membrane-limited vacuoles. nih.govnih.govplos.orgnih.gov These vacuoles can merge into larger structures, which typically move towards the cell periphery. nih.govnih.govplos.orgnih.gov The final step involves the fusion of the vacuole's outer membrane with the reticulocyte's plasma membrane, which creates an opening to release the mitochondrion into the extracellular space. nih.govnih.govplos.org This phenylhydrazine-induced model has been fundamental to understanding the controlled, sequential process of organelle removal necessary for the formation of mature, anucleated, and amitochondrial red blood cells. nih.gov

Modulation of Immune Reactions

This compound is also used as a tool to study and modulate immune reactions. Its primary effect, the induction of hemolytic anemia, triggers a significant response from the immune system. The compound causes oxidative damage to red blood cells, leading to the formation of Heinz bodies (precipitates of denatured hemoglobin) and subsequent removal of these damaged cells by macrophages, primarily in the spleen and liver. nih.gov This provides a valuable in vivo model for studying phagocytosis and the clearance of senescent or damaged cells.

Furthermore, the systemic response to phenylhydrazine-induced anemia involves changes in leukocyte populations. Studies have reported an initial increase in white blood cell counts, or leukocytosis, as a stress reaction to the induced hemolysis. Research has also indicated that compounds derived from natural sources may alter the immune response in phenylhydrazine-treated models by contributing to the regulation of T-cells and inhibiting pro-inflammatory cytokines, thus restoring a balanced immune state. wikipedia.org

Enzyme Inhibition Studies

The ability of this compound to interact with and inhibit various enzymes makes it a useful compound for biochemical studies aimed at understanding enzyme structure, function, and reaction mechanisms.

This compound is recognized as a selective inhibitor of mannosidase. who.int Mannosidases are critical enzymes in the biosynthetic pathway of N-linked glycoproteins, responsible for trimming mannose residues from oligosaccharide chains. By inhibiting this enzyme, researchers can investigate the consequences of disrupting this pathway, which can affect a wide range of cellular processes including protein folding and cell-cell communication.

In the field of microbiology and environmental science, phenylhydrazine is a well-established suicide inhibitor of hydroxylamine dehydrogenase (HAO). nih.govyoutube.com HAO is a crucial enzyme in ammonia-oxidizing bacteria, catalyzing the oxidation of hydroxylamine to nitrite (B80452) as part of the global nitrogen cycle. nih.govyoutube.com Phenylhydrazine irreversibly inhibits this enzyme, making it an invaluable tool for studying the archaeal ammonia (B1221849) oxidation pathway and for differentiating the activity of various microbial groups in environmental samples. nih.govyoutube.com

While this compound is a known inhibitor for several enzymes, a review of the scientific literature indicates a lack of significant findings regarding its inhibitory effects on alanine racemase, catechol oxidases, and enacyloxin oxidase. Research on the inhibition of alanine racemase, a key enzyme in bacterial cell wall synthesis, focuses on substrate analogs like D-cycloserine and other novel compounds identified through high-throughput screening. nih.govnih.govplos.org Similarly, studies on catechol oxidase inhibition often cite other compounds, such as phenylthiourea. There is no readily available research detailing the effects of this compound on these specific enzymes.

Investigation of Cellular Processes and Pathways

This compound's broad effects on cellular physiology allow its use in the investigation of various fundamental cellular processes and pathways. Its primary mechanism involves inducing oxidative stress on erythrocytes, which leads to hemolysis. nih.gov This action is exploited by researchers to study cellular responses to oxidative damage, including the denaturation of cytoskeletal proteins, lipid peroxidation, and the activation of antioxidant defense systems. nih.gov

The controlled induction of anemia is a cornerstone of its utility, providing a robust model to study erythropoiesis, from the signaling pathways that trigger red blood cell production to the final maturation steps of reticulocytes. nih.govnih.gov The compound's ability to react with carbonyl groups on biological molecules also makes it a subject of interest in studying chemical modifications of proteins and other macromolecules. who.int

Table 1: Research Applications of this compound in Cellular Biology

| Research Area | Biological Process Investigated | Model System/Effect | Key Findings |

|---|---|---|---|

| Erythropoiesis | Mitochondrial Extrusion in Reticulocytes | Phenylhydrazine-induced anemia in animal models | Elucidation of a vesicle-based mechanism for organelle removal via vacuole formation and fusion with the cell membrane. |

| Immunology | Phagocytosis & Immune Modulation | Clearance of damaged red blood cells | Provides an in vivo model to study macrophage function and the systemic immune response to cellular damage. |

| Enzymology | Enzyme Inhibition | In vitro enzyme assays | Acts as a selective inhibitor of mannosidase and a suicide inhibitor of hydroxylamine dehydrogenase (HAO). |

| Cellular Stress | Oxidative Stress Pathways | Induction of hemolysis and oxidative damage | Used to study cellular responses to reactive oxygen species, protein denaturation, and lipid peroxidation. |

Table 2: Summary of this compound's Effects on Specific Enzymes

| Enzyme | Family/Function | Role in Research |

|---|---|---|

| Mannosidase | Glycoside Hydrolase | Used as a selective inhibitor to study glycoprotein processing. |

| Hydroxylamine Dehydrogenase (HAO) | Oxidoreductase | Used as an irreversible (suicide) inhibitor to study the nitrogen cycle in microorganisms. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Alanine |

| Catechol |

| D-cycloserine |

| Enacyloxin |

| Ferritin |

| Hemoglobin |

| Hydroxylamine |

| Mannose |

| Nitrite |

| This compound |

Influence on Cell Signaling Pathways

This compound is utilized in research to modulate key cell signaling pathways, primarily due to its effects on red blood cells and the subsequent systemic responses. Its interference with erythropoiesis is a notable example.

JAK/STAT Pathway: Phenylhydrazine is known to interfere with the binding of erythropoietin (EPO) to the erythropoietin receptor (EPOR). This disruption affects the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, which is crucial for the maturation of erythrocytes who.int. By inhibiting this pathway, phenylhydrazine administration leads to a state of hemolytic anemia, making it a useful model for studying red blood cell production and related disorders.

Ras/MAPK Pathway: Research indicates that phenylhydrazine also plays a role in the deregulation of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.gov. The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. Dysregulation of this pathway is implicated in various cellular processes, and phenylhydrazine provides a chemical tool to investigate these mechanisms.

NF-κB Pathway: The hemolytic activity of phenylhydrazine induces a significant inflammatory response. While a direct activation mechanism is complex, the resulting oxidative stress and cellular damage can trigger the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is central to regulating inflammatory responses, and phenylhydrazine-induced hemolysis models are used to study the interplay between red blood cell destruction, inflammation, and NF-κB activation.

Alteration of Gene Expression related to Oxidative Stress

The primary mechanism of phenylhydrazine's action is the generation of reactive oxygen species (ROS), leading to significant oxidative stress. This property is widely exploited to study the cellular antioxidant response and the associated changes in gene expression.

Nrf2 Pathway: Phenylhydrazine-induced oxidative stress leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes researchgate.netnih.gov. Studies investigating protective agents against phenylhydrazine toxicity have shown that phenylhydrazine treatment alone alters the mRNA expression levels of Nrf2 researchgate.net.

Superoxide Dismutase (SOD): Specifically, expression of SOD-2 and SOD-3 can be affected following exposure to phenylhydrazine researchgate.net.

Heme Oxygenase-1 (HO-1): As a downstream target of the Nrf2 pathway, the expression of the gene encoding HO-1 is a key response to phenylhydrazine-induced hemolysis and oxidative stress researchgate.netresearchgate.net.

Catalase (CAT) and Glutathione Peroxidase (GPx): The expression of genes for these hydrogen peroxide-detoxifying enzymes is also modulated as part of the cellular defense against the oxidative damage initiated by phenylhydrazine.

The table below summarizes the key genes and pathways affected by this compound-induced oxidative stress.

| Pathway/Gene Family | Specific Gene/Factor | Effect of Phenylhydrazine Exposure |

| Transcription Factor | Nrf2 (Nuclear factor erythroid 2-related factor 2) | Activation and altered mRNA expression |

| Antioxidant Enzymes | SOD (Superoxide Dismutase) | Altered mRNA expression (SOD-2, SOD-3) |

| Antioxidant Enzymes | HMOX1 (Heme Oxygenase-1) | Upregulation via Nrf2 pathway |

| Antioxidant Enzymes | CAT (Catalase) | Modulated gene expression |

| Antioxidant Enzymes | GPx (Glutathione Peroxidase) | Modulated gene expression |

Interaction with Key Enzymes and Metabolic Pathways

This compound directly and indirectly interacts with several enzymes and metabolic pathways, particularly within erythrocytes, due to the high concentration of hemoglobin and the cell's reliance on specific metabolic routes for protection against oxidative damage.

Glucose Metabolism: In erythrocytes, phenylhydrazine exposure has been shown to increase glucose utilization. This is, in part, a compensatory response to the massive oxidative stress. Measurement of carbon dioxide formation from radiolabeled glucose indicates a stimulation of the Pentose Phosphate Pathway (PPP) at lower concentrations of phenylhydrazine nih.gov. The PPP is critical for producing NADPH, which is required by glutathione reductase to maintain a reduced pool of glutathione, a key cellular antioxidant.

Glutathione Metabolism: The compound causes a significant reduction in the concentration of reduced glutathione (GSH) nih.gov. This depletion occurs as GSH is consumed in the process of detoxifying the reactive oxygen species generated by phenylhydrazine's interaction with hemoglobin. Phenylhydrazine derivatives have also been implicated in the direct inhibition of enzymes like glutathione reductase taylorandfrancis.com.

Energy Metabolism: A major consequence of phenylhydrazine exposure in red blood cells is severe ATP depletion. This energy crisis results from both the dephosphorylation of ATP to ADP and AMP and its further catabolism to inosine monophosphate and hypoxanthine nih.gov.

Pyridine Nucleotides: The levels of reduced pyridine nucleotides (NADH and NADPH) have been observed to increase. This reflects the cell's attempt to counter the overwhelming oxidative challenge by increasing the activity of pathways that produce these reducing equivalents nih.gov.

Hemoglobin and Cytochrome P-450: Phenylhydrazine interacts directly with hemoglobin and cytochrome P-450 in an oxidation reaction. This process generates destructive free radicals, including the phenyl radical, which are responsible for initiating hemolysis and widespread cellular damage who.intresearchgate.net.

Applications in Toxicological Research Models

This compound is a well-established toxicant used to create animal and cellular models for studying various forms of toxicity, including genotoxicity, carcinogenicity, and developmental toxicity.

Genotoxicity and Mutagenicity Studies

This compound is recognized for its genotoxic potential and is used as a model compound in mutagenicity assays.

Mutagenicity: It has been found to be a frameshift mutagen in several bacterial gene mutation tests, such as the Ames test, with and without metabolic activation industrialchemicals.gov.aunih.gov.

DNA Damage: In vitro studies have demonstrated its capacity to cause DNA damage. For instance, this compound elicits positive DNA repair responses in the hepatocyte primary culture/DNA repair test, indicating that it causes damage that triggers the cell's repair machinery nih.govnih.gov.

In Vivo Genotoxicity: There is evidence of genotoxic activity in vivo. Phenylhydrazine has tested positive in micronucleus tests in mice, which detect chromosomal damage industrialchemicals.gov.au. Furthermore, administration of phenylhydrazine to rats has been shown to result in the formation of DNA adducts, specifically N7-methylguanine, in liver DNA nih.gov. The formation of such adducts is a critical step in chemical carcinogenesis.

Carcinogenic Effects and Tumorigenesis Studies

Chronic exposure to this compound has been shown to be carcinogenic in animal models, making it a subject of study in cancer research.

Tumor Induction in Mice: Lifetime administration of this compound to Swiss mice in their drinking water resulted in a significantly increased incidence of blood vessel tumors industrialchemicals.gov.aunih.gov.

Types of Tumors: The induced vascular tumors are histopathologically classified as angiomas and angiosarcomas nih.gov. In other studies where the compound was administered by gavage, it induced a significant increase in lung tumors, including adenomas and adenocarcinomas, in BALB/c mice industrialchemicals.gov.auca.gov. The malignancy of these lung tumors was noted to be higher than that induced by other hydrazine (B178648) compounds industrialchemicals.gov.auca.gov.

The table below summarizes findings from key carcinogenicity studies in mice.

| Study (Reference) | Animal Strain | Route of Administration | Key Findings | Tumor Types |

| Toth & Shimizu, 1976 | Swiss Mice | Drinking Water (0.01%) | Significant increase in blood vessel tumors in both males and females. | Angiomas, Angiosarcomas |

| Clayson et al., 1966 | BALB/c Mice | Gavage | Significant increase in lung tumors. | Lung Adenomas, Adenocarcinomas |

Embryotoxicity in Zebrafish Models

The zebrafish (Danio rerio) embryo is a widely used in vivo model for developmental toxicity screening due to its rapid, external, and transparent embryonic development nih.gov. This compound has been shown to be a potent embryotoxic agent in this model.

Dose- and Time-Dependent Toxicity: Exposure of zebrafish embryos and larvae to this compound causes toxicity in a dose- and time-dependent manner. The median lethal concentration (LC50) for both embryos and larvae has been established at 0.7 µg/mL nih.govnih.gov.